

Analytical Methods for "2-(Morpholine-4-sulfonyl)ethan-1-amine" Characterization

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Compound of Interest

Compound Name: 2-(Morpholine-4-sulfonyl)ethan-1-amine

CAS No.: 173336-66-8

Cat. No.: B067781

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Application Note & Protocol Guide Executive Summary & Strategic Analysis

2-(Morpholine-4-sulfonyl)ethan-1-amine (CAS 173336-66-8) is a critical bifunctional building block, frequently employed as a hydrophilic linker in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. Its structure consists of a morpholine ring bound to a sulfonamide group, connected via an ethyl spacer to a primary amine.

The Analytical Challenge: This molecule presents a specific "blind spot" in standard QC workflows:

- **Chromophore Deficiency:** It lacks aromatic rings or conjugated systems, rendering standard UV detection (254 nm) ineffective.
- **Polarity:** The sulfonamide and amine groups create high polarity, making retention on standard C18 columns difficult without ion-pairing or HILIC modes.

- **Basicity:** The morpholine nitrogen is deactivated by the sulfonyl group (non-basic), leaving the primary amine as the sole protonation site (pKa ~10.2).

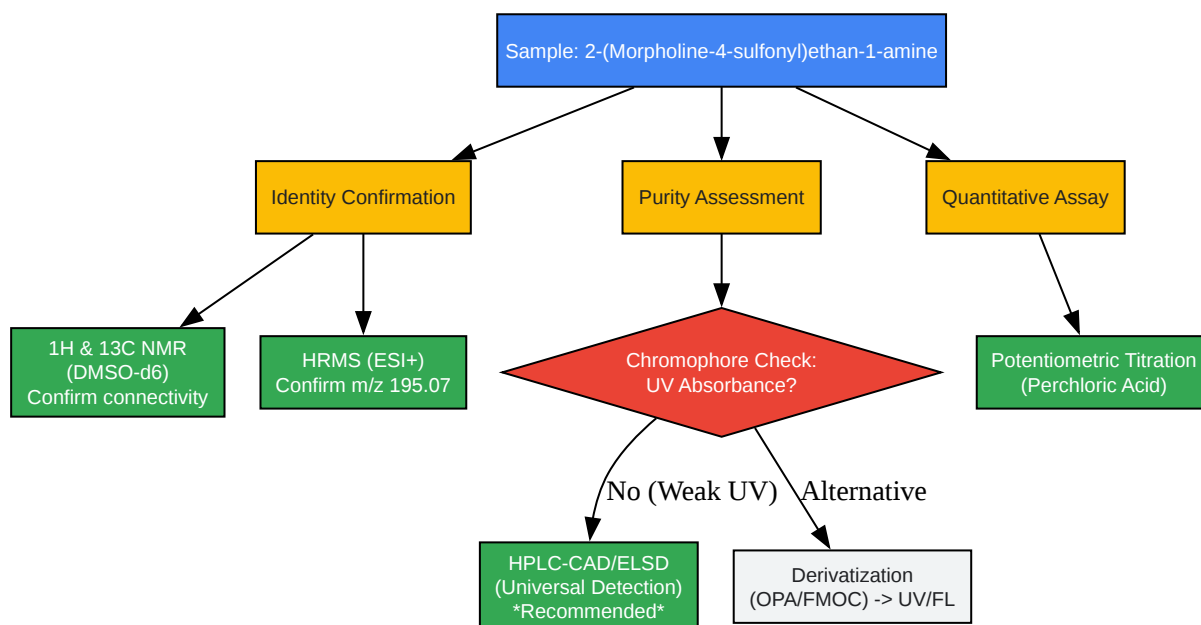
Strategic Solution: This guide prioritizes Universal Detection (CAD/ELSD) for purity and NMR for structural identity, moving away from unreliable low-wavelength UV methods.

Chemical Identity & Physicochemical Profile

Parameter	Value
IUPAC Name	2-(Morpholine-4-sulfonyl)ethan-1-amine
CAS Number	173336-66-8
Molecular Formula	
Molecular Weight	194.25 g/mol
Exact Mass	194.0725
Solubility	High: Water, DMSO, Methanol; Low: Hexane, Toluene
pKa (Calc.)	~10.2 (Primary Amine); Sulfonamide N is non-basic
Appearance	White to off-white solid (often supplied as HCl salt)

Analytical Workflow Logic

The following diagram illustrates the decision matrix for characterizing this compound, ensuring no "blind spots" in purity assessment.



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Figure 1: Analytical Decision Matrix. Note the bypass of standard UV detection in favor of CAD or Titration.

Protocol 1: Structural Identification (NMR)

Objective: To unambiguously distinguish the target from its isomer, N-(2-aminoethyl)morpholine-4-sulfonamide.

Methodology:

- Solvent: DMSO-

is preferred to prevent amine proton exchange and ensure solubility of salt forms.

- Concentration: 10-15 mg/mL.
- Reference: TMS (0.00 ppm).

Expected Shifts (1H NMR, 400 MHz, DMSO-

):

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
	1.8 - 2.5	Broad s	2H	Primary amine (shifts vary with salt/conc.)
(Ethyl)	2.85 - 2.95	Triplet (Hz)	2H	Adjacent to amine (shielded)
(Ethyl)	3.10 - 3.20	Triplet (Hz)	2H	Adjacent to sulfonyl (deshielded)
Morpholine	3.05 - 3.15	Triplet/Multiplet	4H	Adjacent to sulfonamide Nitrogen
Morpholine	3.60 - 3.70	Triplet/Multiplet	4H	Adjacent to Oxygen (most deshielded aliphatic)

Critical Quality Attribute (CQA): The triplet at ~3.15 ppm (

) is the diagnostic signal. In the reverse sulfonamide isomer, this signal would be absent or significantly shifted.

Protocol 2: Purity Determination (HPLC-CAD)

Objective: Quantify impurities without relying on weak UV absorbance. This method uses Charged Aerosol Detection (CAD), which responds to any non-volatile analyte, providing a closer representation of "true mass balance" than UV.

Instrument Setup:

- System: UHPLC with CAD (or ELSD).
- Column: Waters XBridge BEH HILIC or Agilent ZORBAX HILIC Plus (mm, 1.7 - 2.5).
 - Why HILIC? The compound is highly polar and will elute in the void volume of C18 columns. HILIC provides retention and superior peak shape for polar amines.
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
- Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Method:

Time (min)	% A (Buffer)	% B (ACN)	Flow (mL/min)
0.0	5	95	0.4
2.0	5	95	0.4
10.0	40	60	0.4
12.0	40	60	0.4
12.1	5	95	0.4
15.0	5	95	0.4

Detection Parameters (CAD):

- Nebulizer Temp: 35°C
- Power Function: 1.0 (for linearity)
- Data Rate: 10 Hz

Suitability Criteria:

- Retention Time: Target peak should elute between 4–8 minutes.
- Tailing Factor:
(Ammonium acetate buffer suppresses silanol interactions).
- LOD: S/N > 3 for 0.05% impurity spike.

Protocol 3: Quantitative Assay (Potentiometric Titration)

Objective: Determine the absolute assay (% w/w) of the bulk material. This is superior to HPLC for "salt factor" determination (e.g., if the sample is an HCl or TFA salt).

Principle: The primary amine is basic. In a non-aqueous environment, it can be titrated against a strong acid. The sulfonamide nitrogen is non-basic and will not interfere.

Procedure:

- Solvent: Glacial Acetic Acid (30 mL).
- Titrant: 0.1 N Perchloric Acid () in Acetic Acid (Standardized).
- Electrode: Glass pH electrode (filled with LiCl in ethanol to prevent precipitation).
- Sample Mass: ~150 mg (accurately weighed).

Calculation:

- : Volume of titrant at inflection point (mL)
- : Normality of titrant
- : 194.25 g/mol [1]
- : Sample weight (mg)
- : Loss on Drying (%)

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Peak Tailing (HPLC)	Interaction with silanols; pH too high.	Ensure buffer conc. 10mM. ^{[2][3][4][5]} Lower pH to 4.0-4.5.
Low Sensitivity (UV)	Compound lacks chromophore.	STOP. Do not use UV. Switch to CAD, ELSD, or derivatize with OPA.
Extra Peaks in NMR	Hydrolysis or Salt Counter-ions.	Check for Ethanol/IPA (process solvents). Check stoichiometry of HCl if salt.
Hygroscopicity	Polar amine nature.	Handle in desiccated environment. Perform KF (Karl Fischer) immediately before assay.

References

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